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molecular formula C40H44N2O3 B1217681 4-[3-[3-[Bis[4-(2-methylpropyl)phenyl]methylamino]benzoyl]indol-1-yl]butanoic acid CAS No. 163136-03-6

4-[3-[3-[Bis[4-(2-methylpropyl)phenyl]methylamino]benzoyl]indol-1-yl]butanoic acid

Cat. No. B1217681
M. Wt: 600.8 g/mol
InChI Key: LACIBZRFAYFTOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05212320

Procedure details

A mixture of 4-[3-(3-aminobenzoyl)indol-1-yl]butyric acid (880 mg), bis(4-isobutylphenyl)methyl chloride (1.03 g) and diisopropylethylamine (0.945 g) in dichloromethane (20 ml) was stirred at 25° C. overnight, and bis(4-isobutylphenyl)methyl chloride (170 mg) and diisopropylethylamine (86 mg) were added thereto. After stirring at 25° C. for 3 hours, the reaction mixture was poured into cold 1N hydrochloric acid. The organic layer was separated, washed with water, and dried over magnesium sulfate. After evaporation of the solvent, the residue was chromatographed on silica gel (100 g) with a mixture of chloroform and methanol (50:1) as eluent and freeze-dried from benzene to give 4-[3-[3-(bis[4-isobutylphenyl)methylamino]benzoyl]indol-1-yl]butyric acid (820 mg) as pale yellow powder.
Name
4-[3-(3-aminobenzoyl)indol-1-yl]butyric acid
Quantity
880 mg
Type
reactant
Reaction Step One
Name
bis(4-isobutylphenyl)methyl chloride
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
0.945 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
bis(4-isobutylphenyl)methyl chloride
Quantity
170 mg
Type
reactant
Reaction Step Two
Quantity
86 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:22]=[CH:23][CH:24]=1)[C:5]([C:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[N:9]([CH2:16][CH2:17][CH2:18][C:19]([OH:21])=[O:20])[CH:8]=1)=[O:6].[CH2:25]([C:29]1[CH:34]=[CH:33][C:32]([CH:35](Cl)[C:36]2[CH:41]=[CH:40][C:39]([CH2:42][CH:43]([CH3:45])[CH3:44])=[CH:38][CH:37]=2)=[CH:31][CH:30]=1)[CH:26]([CH3:28])[CH3:27].C(N(C(C)C)CC)(C)C.Cl>ClCCl>[CH2:42]([C:39]1[CH:40]=[CH:41][C:36]([CH:35]([NH:1][C:2]2[CH:3]=[C:4]([CH:22]=[CH:23][CH:24]=2)[C:5]([C:7]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[N:9]([CH2:16][CH2:17][CH2:18][C:19]([OH:21])=[O:20])[CH:8]=2)=[O:6])[C:32]2[CH:33]=[CH:34][C:29]([CH2:25][CH:26]([CH3:28])[CH3:27])=[CH:30][CH:31]=2)=[CH:37][CH:38]=1)[CH:43]([CH3:45])[CH3:44]

Inputs

Step One
Name
4-[3-(3-aminobenzoyl)indol-1-yl]butyric acid
Quantity
880 mg
Type
reactant
Smiles
NC=1C=C(C(=O)C2=CN(C3=CC=CC=C23)CCCC(=O)O)C=CC1
Name
bis(4-isobutylphenyl)methyl chloride
Quantity
1.03 g
Type
reactant
Smiles
C(C(C)C)C1=CC=C(C=C1)C(C1=CC=C(C=C1)CC(C)C)Cl
Name
Quantity
0.945 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
bis(4-isobutylphenyl)methyl chloride
Quantity
170 mg
Type
reactant
Smiles
C(C(C)C)C1=CC=C(C=C1)C(C1=CC=C(C=C1)CC(C)C)Cl
Name
Quantity
86 mg
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred at 25° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at 25° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel (100 g) with a mixture of chloroform and methanol (50:1) as eluent
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
freeze-dried from benzene

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C(C)C)C1=CC=C(C=C1)C(C1=CC=C(C=C1)CC(C)C)NC=1C=C(C(=O)C2=CN(C3=CC=CC=C23)CCCC(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 820 mg
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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